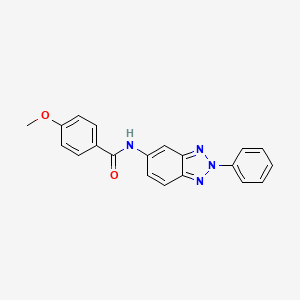![molecular formula C18H21F3N4O B5667850 4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667850.png)
4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves reactions leading to the formation of pyrimidines or related heterocyclic compounds. For example, the reaction of di-(N,N-dimethylaminomethylene)amino compounds with different amines can result in the formation of pyrazolo[3,4-d]pyrimidines, a process confirmed by NMR and spectroscopy techniques (Makarov et al., 2003). Moreover, organoiodine (III)-mediated synthesis techniques have been utilized to create 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, showcasing the versatility of synthetic approaches for such compounds (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing intricate details about the crystal packing and molecular conformation. For instance, structural investigations on pyrimidine derivatives highlighted the presence of weak intermolecular C–H...O interactions and displayed disorder within methoxycarbonyl groups (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to a variety of products depending on the reactants and conditions. The reaction of diazido pyrimidines with cyanoacetic ester, for example, selectively produces azido-aminopyrimidines and bis(triazolyl)pyrimidines, illustrating the reactivity and functional group transformations possible for these molecules (Nikolaenkova & Krivopalov, 1997).
Physical Properties Analysis
The physical properties of pyrimidine and its derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by the specific substituents and molecular configuration. Investigations into compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine have provided insights into how molecular structure affects these physical properties, demonstrating the importance of structural analysis (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of pyrimidine derivatives in various chemical environments. Studies on the reactivity and biological activity of pyrimidine compounds, such as their antifungal effects, highlight the potential utility of these molecules in developing new therapeutic agents (Jafar et al., 2017).
Propriétés
IUPAC Name |
4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-17(2)12-24(15-7-8-22-16(23-15)18(19,20)21)9-10-25(17)13-5-4-6-14(11-13)26-3/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJCDRSSAKTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C2=CC(=CC=C2)OC)C3=NC(=NC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
![ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)

![2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5667844.png)


![N,N-dimethyl-2-{[(2-thienylcarbonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667861.png)
![2-[(4aR*,7aS*)-4-[4-(difluoromethoxy)benzyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5667865.png)